molecular formula C14H8F3NO B14765118 2-Ethynyl-6-(3-(trifluoromethoxy)phenyl)pyridine

2-Ethynyl-6-(3-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B14765118
M. Wt: 263.21 g/mol
InChI Key: FOMCRLHVTHUAHP-UHFFFAOYSA-N
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Description

2-Ethynyl-6-(3-(trifluoromethoxy)phenyl)pyridine is a chemical compound that features a pyridine ring substituted with an ethynyl group at the 2-position and a trifluoromethoxyphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-6-(3-(trifluoromethoxy)phenyl)pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halogenated pyridine in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-6-(3-(trifluoromethoxy)phenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

2-Ethynyl-6-(3-(trifluoromethoxy)phenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethynyl-6-(3-(trifluoromethoxy)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic pockets in proteins. This can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynyl-5-(trifluoromethoxy)pyridine
  • 2-Ethynyl-3-methyl-pyridine
  • 2-(Trimethylsilyl)ethynylpyridine

Uniqueness

2-Ethynyl-6-(3-(trifluoromethoxy)phenyl)pyridine is unique due to the presence of both an ethynyl group and a trifluoromethoxyphenyl group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H8F3NO

Molecular Weight

263.21 g/mol

IUPAC Name

2-ethynyl-6-[3-(trifluoromethoxy)phenyl]pyridine

InChI

InChI=1S/C14H8F3NO/c1-2-11-6-4-8-13(18-11)10-5-3-7-12(9-10)19-14(15,16)17/h1,3-9H

InChI Key

FOMCRLHVTHUAHP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC(=CC=C1)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

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